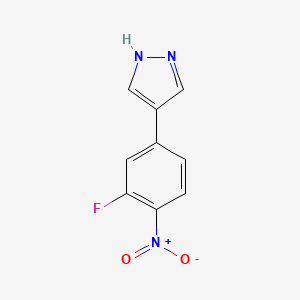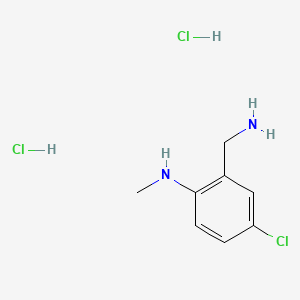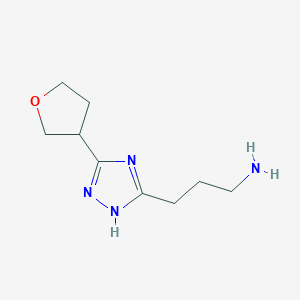
3-(5-(Tetrahydrofuran-3-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(Tetrahydrofuran-3-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound with a complex structure that includes a tetrahydrofuran ring, a triazole ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Tetrahydrofuran-3-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine typically involves multiple steps One common method starts with the preparation of the tetrahydrofuran ring, followed by the formation of the triazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(Tetrahydrofuran-3-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(5-(Tetrahydrofuran-3-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(5-(Tetrahydrofuran-3-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, while the amine group can form ionic bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- **3-(Tetrahydrofuran-3
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C9H16N4O/c10-4-1-2-8-11-9(13-12-8)7-3-5-14-6-7/h7H,1-6,10H2,(H,11,12,13) |
Clave InChI |
CTCXVGVJAGZSLC-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C2=NNC(=N2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


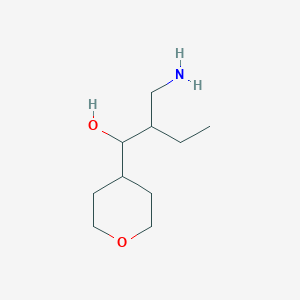
![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)

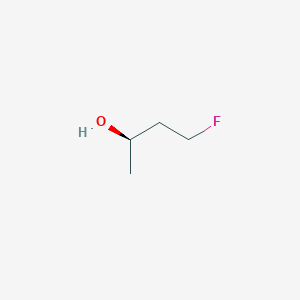
![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)




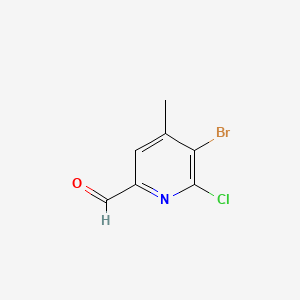
amine](/img/structure/B13481166.png)
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
